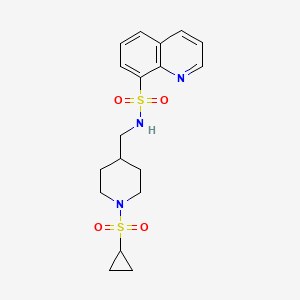

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a piperidine ring, and a cyclopropylsulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a quinoline structure, which is known for its biological activity. The sulfonamide group enhances its pharmacological properties, making it a candidate for drug development. The molecular formula is C20H27N3O5S2, indicating the presence of multiple functional groups that contribute to its bioactivity.

Anticancer Activity

2.1 Mechanism of Action

Research has shown that quinoline derivatives, including N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, can act as inhibitors of specific enzymes involved in cancer metabolism. Notably, they have been identified as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), which plays a critical role in cancer cell proliferation and survival .

2.2 Case Studies

A study evaluated the compound's cytotoxic effects on various cancer cell lines, including:

- Amelanotic melanoma (C32)

- Melanotic melanoma (COLO829)

- Triple-negative breast cancer (MDA-MB-231)

- Glioblastoma multiforme (U87-MG)

- Lung cancer (A549)

The results indicated significant anti-proliferative effects, particularly against A549 cells, with a notable reduction in cell viability observed at concentrations ranging from 0.1 µg/mL to 200 µg/mL .

Enzyme Inhibition

3.1 Target Enzymes

The compound has been investigated for its inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells . By inhibiting these enzymes, the compound may slow down or halt tumor progression.

3.2 Research Findings

In vitro studies demonstrated that this compound effectively inhibited CDK activity, leading to reduced proliferation of cancer cells. The structure–activity relationship analysis suggested that modifications to the quinoline structure could enhance inhibitory potency against CDKs .

Pharmacological Potential

4.1 Broader Applications

Beyond oncology, compounds with similar structures have shown promise in treating other conditions such as malaria and bacterial infections due to their ability to interact with various biological targets. The sulfonamide moiety is particularly noted for its antibacterial properties and potential use in enzyme inhibition related to metabolic disorders .

4.2 Future Directions

The ongoing research focuses on optimizing the chemical structure of this compound to enhance its efficacy and reduce potential side effects. Further preclinical and clinical studies are necessary to establish its safety profile and therapeutic window.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares a similar quinoline and sulfonamide structure but differs in the piperidine ring substitution.

2-amino-4-(1-piperidine)pyridine derivatives: These compounds also feature a piperidine ring and are used in similar pharmacological applications.

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Actividad Biológica

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound combines a quinoline core with sulfonamide and piperidine functionalities, which may contribute to various biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula for this compound is C20H27N3O5S2, with a molecular weight of 453.6 g/mol. The presence of the cyclopropylsulfonyl group enhances lipophilicity, potentially improving binding interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C20H27N3O5S2 |

| Molecular Weight | 453.6 g/mol |

| Structural Features | Quinoline core, sulfonamide, piperidine ring |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The sulfonamide group is known for its broad-spectrum antibacterial activity, which is enhanced by the structural modifications present in this compound.

Anticancer Activity

Research has demonstrated that compounds within the quinoline class possess anticancer properties. In vitro studies have tested various derivatives against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma), and C-32 (amelanotic melanoma) . Notably, certain derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin and doxorubicin, indicating their potential as effective anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest alterations in the expression of apoptosis-related proteins (e.g., BCL-2, BAX), leading to increased cancer cell death .

- Antibacterial Mechanisms : The sulfonamide moiety interferes with bacterial folate synthesis, crucial for DNA synthesis and cell division.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of cancer cells while exhibiting minimal toxicity towards normal human dermal fibroblasts (HFF-1), demonstrating a promising therapeutic index .

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of similar quinoline derivatives against MRSA and other resistant strains. The results highlighted that specific modifications in the quinoline structure enhanced antibacterial activity, with some derivatives exhibiting MIC values lower than traditional antibiotics .

Propiedades

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c22-26(23,17-5-1-3-15-4-2-10-19-18(15)17)20-13-14-8-11-21(12-9-14)27(24,25)16-6-7-16/h1-5,10,14,16,20H,6-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIUMARYAXRRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.